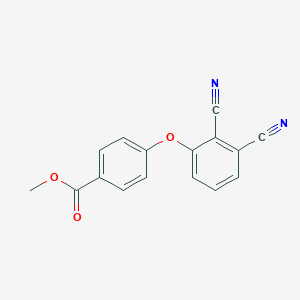
Naphthalen-2-yl 2-(1,3-dioxoisoindol-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalen-2-yl 2-(1,3-dioxoisoindol-2-yl)benzoate is a complex organic compound that features a naphthyl group and an isoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-2-yl 2-(1,3-dioxoisoindol-2-yl)benzoate typically involves the reaction of 2-naphthol with phthalic anhydride under acidic conditions. The reaction proceeds through an esterification process, where the hydroxyl group of 2-naphthol reacts with the anhydride to form the ester linkage .
Industrial Production Methods
it is likely that similar esterification processes are scaled up using appropriate catalysts and reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Naphthalen-2-yl 2-(1,3-dioxoisoindol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized to form naphthoquinone derivatives.
Reduction: The isoindole moiety can be reduced to form dihydroisoindole derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydroisoindole derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Naphthalen-2-yl 2-(1,3-dioxoisoindol-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Naphthalen-2-yl 2-(1,3-dioxoisoindol-2-yl)benzoate is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
DNA Intercalation: The planar structure of the naphthyl group allows it to intercalate into DNA, potentially disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid: Similar structure but with a propanoic acid group instead of a naphthyl group.
Dithiobisphthalimide: Contains a dithio linkage instead of the ester linkage found in Naphthalen-2-yl 2-(1,3-dioxoisoindol-2-yl)benzoate.
Uniqueness
This compound is unique due to its combination of a naphthyl group and an isoindole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C25H15NO4 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
naphthalen-2-yl 2-(1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C25H15NO4/c27-23-19-9-3-4-10-20(19)24(28)26(23)22-12-6-5-11-21(22)25(29)30-18-14-13-16-7-1-2-8-17(16)15-18/h1-15H |
InChI Key |
ZVGFBKXBDFBLGO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC=CC=C3N4C(=O)C5=CC=CC=C5C4=O |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC=CC=C3N4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-bromophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B339853.png)
![2-(2,4-dichlorophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-4-methylpentanoate](/img/structure/B339854.png)
![2-[1,1'-biphenyl]-4-yl-2-oxoethyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclohexanecarboxylate](/img/structure/B339855.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)cyclohexanecarboxamide](/img/structure/B339857.png)

![2-(4-Bromophenyl)-2-oxoethyl 1,3-dioxo-2-[3-(2-quinoxalinyl)phenyl]-5-isoindolinecarboxylate](/img/structure/B339862.png)




![2-oxo-2-phenylethyl 2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoate](/img/structure/B339870.png)
![2-(4-methoxyphenyl)-2-oxoethyl N-[(4-bromophenyl)carbonyl]valinate](/img/structure/B339872.png)
![2-(4-chlorophenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)valinate](/img/structure/B339876.png)
